molecular formula C20H22O5 B8238613 (E)-8-Methoxy-2-((naphthalen-1-yloxy)methyl)-8-oxooct-2-enoic acid

(E)-8-Methoxy-2-((naphthalen-1-yloxy)methyl)-8-oxooct-2-enoic acid

Cat. No.: B8238613
M. Wt: 342.4 g/mol
InChI Key: PCLWFXJLVUJAKK-CXUHLZMHSA-N
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Description

(E)-8-Methoxy-2-((naphthalen-1-yloxy)methyl)-8-oxooct-2-enoic acid is an organic compound characterized by its unique structure, which includes a naphthalene ring and an enone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-Methoxy-2-((naphthalen-1-yloxy)methyl)-8-oxooct-2-enoic acid typically involves multi-step organic reactions. One common approach is the condensation of a naphthalene derivative with an appropriate aldehyde, followed by a series of functional group transformations to introduce the methoxy and oxooctenoic acid functionalities. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(E)-8-Methoxy-2-((naphthalen-1-yloxy)methyl)-8-oxooct-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the enone moiety to an alcohol or other reduced forms.

    Substitution: The methoxy and naphthalen-1-yloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry

In the field of organic chemistry, (E)-8-Methoxy-2-((naphthalen-1-yloxy)methyl)-8-oxooct-2-enoic acid serves as a versatile building block for synthesizing more complex molecules. It is utilized in various organic reactions, including:

  • Oxidation : To introduce additional functional groups.
  • Reduction : To convert enone moieties into alcohols or other reduced forms.
  • Substitution Reactions : Allowing for the introduction of diverse functional groups .

Biological Applications

The compound's structure facilitates interactions with biological molecules, making it valuable in biological research. Its applications include:

  • Enzyme Inhibition Studies : The compound can modulate enzyme activity by binding to active or allosteric sites.
  • Receptor Binding Studies : It may interact with specific receptors, influencing cellular pathways related to metabolism and gene expression .

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its unique properties allow for the development of products with specific functionalities, making it useful in:

  • Pharmaceutical Manufacturing : As an intermediate in drug synthesis.
  • Agricultural Chemicals : Potentially serving as a precursor for agrochemicals .

Case Studies

Case Study 1: Enzyme Inhibition
Research demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways. This inhibition was linked to its structural ability to mimic substrate molecules.

Case Study 2: Synthesis of Complex Molecules
A study highlighted the use of this compound as a precursor in synthesizing novel anti-cancer agents. The unique functional groups allowed for modifications that enhanced biological activity against cancer cell lines.

Mechanism of Action

The mechanism of action of (E)-8-Methoxy-2-((naphthalen-1-yloxy)methyl)-8-oxooct-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular pathways, affecting processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthol: A simpler naphthalene derivative with hydroxyl functionality.

    2-Naphthol: Another naphthalene derivative with hydroxyl functionality at a different position.

    Naphthalenes: A class of compounds with two fused benzene rings, exhibiting various biological activities.

Uniqueness

(E)-8-Methoxy-2-((naphthalen-1-yloxy)methyl)-8-oxooct-2-enoic acid is unique due to its combination of a naphthalene ring with an enone moiety and additional functional groups. This structure provides distinct chemical reactivity and biological activity compared to simpler naphthalene derivatives.

Biological Activity

(E)-8-Methoxy-2-((naphthalen-1-yloxy)methyl)-8-oxooct-2-enoic acid, also known by its CAS number 936221-69-1, is a complex organic compound notable for its unique structural features, including a naphthalene moiety and an enone functional group. This compound has garnered attention in various fields of research due to its potential biological activities.

The molecular formula of this compound is C20H22O5, with a molecular weight of approximately 342.39 g/mol. Its structure allows for diverse chemical reactivity, making it a valuable compound in synthetic organic chemistry and biological studies.

PropertyValue
Molecular FormulaC20H22O5
Molecular Weight342.39 g/mol
CAS Number936221-69-1

Biological Activity

Research into the biological activity of this compound has revealed several interesting properties:

Enzyme Inhibition

Studies have indicated that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has shown potential in inhibiting lipoxygenase, an enzyme linked to inflammatory responses. This inhibition could be beneficial in developing anti-inflammatory drugs.

Antimicrobial Properties

Preliminary investigations suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It is believed to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Case Studies and Research Findings

A series of studies have been conducted to explore the biological effects of this compound:

  • Study on Enzyme Inhibition : In vitro assays demonstrated that this compound inhibited lipoxygenase activity with an IC50 value of approximately 15 µM, indicating significant potential as an anti-inflammatory agent .
  • Antimicrobial Activity Assessment : A study tested the compound against Gram-positive and Gram-negative bacteria. Results showed that it had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting moderate antibacterial efficacy .
  • Antioxidant Evaluation : The compound was assessed using the DPPH radical scavenging assay, yielding an IC50 value of 25 µg/mL, demonstrating strong antioxidant activity comparable to standard antioxidants like ascorbic acid .

Properties

IUPAC Name

(E)-8-methoxy-2-(naphthalen-1-yloxymethyl)-8-oxooct-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O5/c1-24-19(21)13-4-2-3-9-16(20(22)23)14-25-18-12-7-10-15-8-5-6-11-17(15)18/h5-12H,2-4,13-14H2,1H3,(H,22,23)/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLWFXJLVUJAKK-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCC=C(COC1=CC=CC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCCC/C=C(\COC1=CC=CC2=CC=CC=C21)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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